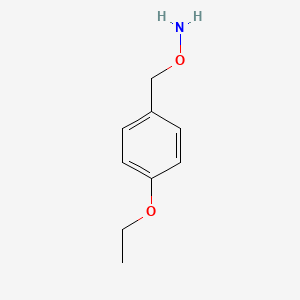

Hydroxylamine, O-((4-ethoxyphenyl)methyl)-

Description

Significance of O-Arylmethylhydroxylamines in Modern Organic Chemistry

O-Arylmethylhydroxylamines are a class of organic compounds characterized by an aminooxy group (-ONH₂) attached to a benzylic carbon. Their significance in modern organic chemistry stems from their dual reactivity. The lone pair of electrons on the nitrogen atom makes them effective nucleophiles, while the N-O bond can be cleaved under certain conditions, allowing them to act as a source of the amino group or as aminating agents. rsc.orgresearchgate.net

One of the most prominent applications of O-arylmethylhydroxylamines is in the synthesis of oximes and their derivatives. The reaction of an O-arylmethylhydroxylamine with an aldehyde or a ketone leads to the formation of an O-alkyloxime. jackwestin.com This reaction is a cornerstone in the construction of various nitrogen-containing heterocycles and has applications in dynamic covalent chemistry and the development of bioactive molecules.

Furthermore, these compounds serve as valuable precursors to other functional groups. For instance, the reduction of the N-O bond in O-arylmethylhydroxylamines can provide access to primary amines. They are also employed in the synthesis of hydroxamic acids and as reagents in various coupling reactions. organic-chemistry.org The versatility of O-arylmethylhydroxylamines has solidified their position as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Scope and Research Focus on O-((4-Ethoxyphenyl)methyl)hydroxylamine Analogues

Direct research specifically on O-((4-ethoxyphenyl)methyl)hydroxylamine is limited in publicly available literature. However, significant research has been conducted on its close analogues, particularly O-benzylhydroxylamine and O-(4-methoxybenzyl)hydroxylamine. nih.govfishersci.ca The findings from these studies provide valuable insights into the expected reactivity and potential applications of the target compound. The ethoxy group in O-((4-ethoxyphenyl)methyl)hydroxylamine is often considered a bioisosteric replacement for a methoxy group, suggesting similar, though potentially modulated, biological and chemical properties. cambridgemedchemconsulting.comchemrxiv.org

Research on these analogues primarily focuses on their utility as synthetic intermediates. For example, O-(4-methoxybenzyl)hydroxylamine hydrochloride is used in pharmaceutical and chemical research and analysis. fishersci.ca The synthesis of such compounds is well-established, typically involving the O-alkylation of a protected hydroxylamine (B1172632) derivative followed by deprotection. organic-chemistry.orgnih.gov

The table below summarizes common synthetic routes to O-arylmethylhydroxylamines, which are applicable to the synthesis of O-((4-ethoxyphenyl)methyl)hydroxylamine.

| Reaction Type | Starting Materials | Reagents | Key Features |

| O-Alkylation of N-Hydroxyphthalimide | 4-Ethoxybenzyl halide, N-Hydroxyphthalimide | Base (e.g., DBU, Et₃N) | A common and reliable method. nih.gov |

| Mitsunobu Reaction | 4-Ethoxybenzyl alcohol, N-Hydroxyphthalimide | DEAD, PPh₃ | Mild conditions, suitable for sensitive substrates. |

| O-Alkylation of tert-Butyl N-hydroxycarbamate | 4-Ethoxybenzyl mesylate, tert-Butyl N-hydroxycarbamate | Base, followed by acidic deprotection | Avoids the use of hydrazine (B178648) for deprotection. organic-chemistry.org |

The reactivity of O-((4-ethoxyphenyl)methyl)hydroxylamine is expected to mirror that of its analogues, primarily involving nucleophilic attack by the nitrogen atom on electrophilic centers, most notably carbonyl groups. The table below illustrates the expected products from the reaction of O-((4-ethoxyphenyl)methyl)hydroxylamine with various carbonyl compounds.

| Reactant | Product |

| Aldehyde (R-CHO) | O-((4-Ethoxyphenyl)methyl)aldoxime |

| Ketone (R₂C=O) | O-((4-Ethoxyphenyl)methyl)ketoxime |

| Acyl Chloride (R-COCl) | N-((4-Ethoxyphenyl)methoxy)amide |

Historical Context of O-Substituted Hydroxylamine Chemistry

The chemistry of hydroxylamine itself has a rich history, with its initial preparation as hydroxylammonium chloride in 1865 by Wilhelm Clemens Lossen. The pure compound was later isolated in 1891 by Lobry de Bruyn and Léon Maurice Crismer. The development of O-substituted hydroxylamines as synthetic reagents is a more recent chapter in this history.

Early work focused on understanding the fundamental reactivity of hydroxylamine and its simple derivatives. The utility of O-substituted hydroxylamines as reagents in organic synthesis gained significant traction in the mid-20th century. The development of reliable synthetic methods for their preparation was a crucial step in their adoption by the broader chemical community. organic-chemistry.org

Initially, the focus was on simple O-alkyl and O-aryl derivatives. Over time, the scope expanded to include more complex structures like O-arylmethylhydroxylamines, driven by the need for more specialized reagents in areas such as medicinal chemistry and materials science. The introduction of protecting group strategies and new coupling reactions has further broadened the accessibility and application of this class of compounds. organic-chemistry.orgnih.gov The continued exploration of their reactivity and the discovery of new transformations ensure that O-substituted hydroxylamines will remain a valuable tool for synthetic chemists.

Structure

3D Structure

Properties

CAS No. |

55959-92-7 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

O-[(4-ethoxyphenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C9H13NO2/c1-2-11-9-5-3-8(4-6-9)7-12-10/h3-6H,2,7,10H2,1H3 |

InChI Key |

BEQGFYJUEOMBMW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CON |

Origin of Product |

United States |

Synthetic Methodologies for O 4 Ethoxyphenyl Methyl Hydroxylamine and Its Derivatives

Direct O-Alkylation Strategies

Direct O-alkylation represents a common and straightforward approach for the formation of the C-O-N linkage in O-substituted hydroxylamines. This method involves the reaction of a hydroxylamine (B1172632) precursor with an appropriate alkylating agent.

The direct alkylation of hydroxylamine or its N-protected derivatives with a suitable 4-ethoxybenzyl electrophile is a primary route for the synthesis of O-((4-ethoxyphenyl)methyl)hydroxylamine. In this reaction, the oxygen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the 4-ethoxybenzyl group. The choice of the hydroxylamine precursor is crucial and can influence the reaction's outcome. While unprotected hydroxylamine can be used, it presents challenges due to its dual nucleophilicity (both N and O are nucleophilic), which can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. nih.gov

To circumvent the issue of N-alkylation, N-protected hydroxylamine derivatives are often employed. Common protecting groups include those that diminish the nucleophilicity of the nitrogen atom, thereby favoring O-alkylation. For instance, N-hydroxyphthalimide or N-hydroxysuccinimide can be alkylated with a 4-ethoxybenzyl halide, followed by hydrazinolysis to release the desired O-substituted hydroxylamine. organic-chemistry.orggoogle.com Another approach involves the use of N-acyl or N-sulfonyl hydroxylamines, where the electron-withdrawing nature of the substituent deactivates the nitrogen atom towards alkylation.

A general scheme for this process is the reaction of an N-protected hydroxylamine with 4-ethoxybenzyl bromide in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the hydroxyl group, enhancing its nucleophilicity for the subsequent substitution reaction.

Table 1: Examples of Hydroxylamine Precursors for O-Alkylation

| Hydroxylamine Precursor | Protecting Group | Advantage |

| Hydroxylamine | None | Readily available |

| N-Hydroxyphthalimide | Phthaloyl | Favors O-alkylation, crystalline solid |

| tert-Butyl N-hydroxycarbamate | Boc | Easily removed under acidic conditions |

| N-Hydroxy-p-toluenesulfonamide | Tosyl | Deactivates nitrogen, stable |

The efficiency of the O-alkylation reaction is significantly dependent on the nature of the leaving group attached to the 4-ethoxybenzyl moiety. A good leaving group is one that is stable once it has departed, facilitating a lower activation energy for the substitution reaction. For the synthesis of O-((4-ethoxyphenyl)methyl)hydroxylamine, common alkylating agents would be 4-ethoxybenzyl halides or sulfonates.

Halides such as bromide and iodide are excellent leaving groups due to the stability of the corresponding halide anions. google.comgoogleapis.comgoogle.com 4-Ethoxybenzyl bromide would be a typical choice for this synthesis. Chlorides are also used, though they are generally less reactive than bromides and iodides. google.comgoogle.com

Sulfonate esters, such as tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates), are also highly effective leaving groups. organic-chemistry.orggoogle.com These are often prepared by reacting 4-ethoxybenzyl alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270). The high stability of the sulfonate anions makes them excellent leaving groups, often leading to higher yields and milder reaction conditions compared to halides.

The choice of leaving group can also be influenced by the specific reaction conditions and the nucleophilicity of the hydroxylamine precursor. In some cases, a more reactive alkylating agent (e.g., with a triflate leaving group) may be necessary to achieve a good yield, particularly if the hydroxylamine is sterically hindered or electronically deactivated.

Table 2: Common Leaving Groups in the Synthesis of O-Arylmethylhydroxylamines

| Leaving Group | Corresponding Alkylating Agent | Relative Reactivity |

| Iodide (I⁻) | 4-Ethoxybenzyl iodide | Very High |

| Bromide (Br⁻) | 4-Ethoxybenzyl bromide | High |

| Triflate (CF₃SO₃⁻) | 4-Ethoxybenzyl triflate | Very High |

| Tosylate (CH₃C₆H₄SO₃⁻) | 4-Ethoxybenzyl tosylate | High |

| Mesylate (CH₃SO₃⁻) | 4-Ethoxybenzyl mesylate | Moderate |

| Chloride (Cl⁻) | 4-Ethoxybenzyl chloride | Moderate |

Functional Group Interconversion Routes to O-Substituted Hydroxylamines

An alternative to direct alkylation involves the formation of a C=N bond first, followed by its transformation into the desired hydroxylamine derivative. This approach often provides better control over the regioselectivity of the final product.

O-substituted hydroxylamines can be synthesized from oximes. wikipedia.org The general strategy involves the formation of an oxime from a carbonyl compound, followed by O-alkylation and subsequent reduction. For the synthesis of O-((4-ethoxyphenyl)methyl)hydroxylamine, one could envision a route starting from formaldehyde (B43269) or a protected equivalent, which would react with hydroxylamine to form formaldoxime. However, a more practical approach involves the O-alkylation of a pre-formed oxime.

A common method is the reaction of an oxime with an alkylating agent in the presence of a base. google.comgoogleapis.com For instance, acetoxime can be O-alkylated with 4-ethoxybenzyl bromide to yield acetoxime O-(4-ethoxybenzyl) ether. This oxime ether can then be hydrolyzed to furnish O-((4-ethoxyphenyl)methyl)hydroxylamine. google.com The hydrolysis of the C=N bond of the oxime ether can typically be achieved under acidic conditions. wikipedia.org

This two-step process, O-alkylation of an oxime followed by hydrolysis, can be an effective way to produce O-substituted hydroxylamines, avoiding the direct handling of potentially unstable hydroxylamine precursors.

A significant and widely used method for the synthesis of O-substituted hydroxylamines is the reduction of oxime ethers. nih.gov This approach is advantageous as it avoids the direct O-alkylation of hydroxylamine, thus preventing the formation of N-alkylated byproducts. The synthesis begins with the formation of an oxime ether. For the target molecule, this would involve the reaction of an aldehyde or ketone with O-((4-ethoxyphenyl)methyl)hydroxylamine. However, to synthesize the target molecule itself, one would start with an oxime and alkylate it to form an O-substituted oxime ether, which is then reduced.

A more direct reduction approach involves the catalytic hydrogenation of oximes. researchgate.netnih.govresearchgate.net However, a significant challenge in the reduction of oximes is the potential for over-reduction to the corresponding primary amine, which involves the cleavage of the weak N-O bond. researchgate.netnih.gov Selective reduction to the hydroxylamine is a key consideration.

Various reducing agents have been employed for this transformation. Catalytic hydrogenation over platinum or palladium catalysts can be effective, although reaction conditions need to be carefully controlled to prevent N-O bond cleavage. researchgate.net Chemical reducing agents such as sodium cyanoborohydride or borane (B79455) complexes have also been utilized for the selective reduction of the C=N bond of oximes and oxime ethers to the corresponding hydroxylamines. nih.gov The choice of the reducing agent and reaction conditions is critical to achieving a high yield of the desired O-substituted hydroxylamine without significant formation of the primary amine byproduct. nih.govresearchgate.net

Table 3: Comparison of Reduction Methods for Oxime Ethers

| Reducing Agent/Method | Advantages | Disadvantages |

| Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Pt) | Atom economical, clean workup | Risk of N-O bond cleavage (over-reduction to amine) |

| Borohydride Reagents (e.g., NaBH₃CN, NaBH₄) | Good selectivity for C=N reduction | Stoichiometric amounts of reagent required, potential side reactions |

| Hydrosilanes | Mild reaction conditions | Can require a catalyst |

| Electrochemical Reduction | Green and sustainable | Can require specialized equipment |

Protecting Group Strategies in O-Arylmethylhydroxylamine Synthesis

The use of protecting groups is a cornerstone of modern organic synthesis, and it is particularly important in the synthesis of hydroxylamines due to their bifunctional nature. Protecting groups are used to temporarily block one of the reactive sites (N or O) to ensure that the desired reaction occurs at the other site.

In the context of synthesizing O-((4-ethoxyphenyl)methyl)hydroxylamine, protecting the nitrogen atom is the most common strategy to facilitate selective O-alkylation. A suitable protecting group for the nitrogen atom of hydroxylamine should be easy to introduce, stable to the conditions of the O-alkylation reaction, and readily removable under mild conditions without affecting the newly formed O-arylmethyl group.

Common N-protecting groups for hydroxylamine include:

tert-Butoxycarbonyl (Boc): This group is widely used and can be introduced using di-tert-butyl dicarbonate (B1257347). google.com The resulting N-Boc-hydroxylamine is stable to basic conditions used for O-alkylation and can be easily removed with mild acid (e.g., trifluoroacetic acid). rsc.org

Benzyloxycarbonyl (Cbz): Introduced using benzyl (B1604629) chloroformate, the Cbz group is also stable to a wide range of reaction conditions and is typically removed by catalytic hydrogenolysis. google.com This method might be problematic if the target molecule contains other functional groups susceptible to reduction.

Phthaloyl (Phth): As mentioned earlier, N-hydroxyphthalimide serves as a convenient N-protected hydroxylamine precursor. The phthaloyl group directs alkylation to the oxygen atom, and its removal is achieved by treatment with hydrazine (B178648) or methylhydrazine. google.com

Silyl groups: Groups like tert-butyldimethylsilyl (TBDMS) can also be used to protect the nitrogen atom. google.com

Table 4: Common Nitrogen Protecting Groups for Hydroxylamine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Mild Acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis |

| Phthaloyl | Phth | Phthalic anhydride | Hydrazine |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., Piperidine) |

| Trityl | Tr | Trityl chloride | Mild Acid |

N-Protection and Deprotection Methodologies

To achieve selective O-alkylation and prevent undesired N-alkylation, the nitrogen atom of hydroxylamine is often protected. The choice of the protecting group is crucial as it must be stable under the O-alkylation conditions and easily removable without affecting the rest of the molecule.

Common N-protecting groups for hydroxylamine synthesis include the tert-butoxycarbonyl (Boc) group and the phthaloyl group.

tert-Butoxycarbonyl (Boc) Protection:

The Boc group is a widely used protecting group for amines due to its stability in a range of reaction conditions and its facile removal under acidic conditions. The synthesis of N-Boc-hydroxylamine provides a versatile intermediate for the subsequent O-alkylation.

The deprotection of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This method is generally efficient and provides the desired deprotected amine in high yield.

| Protecting Group | Reagent for Protection | Typical Deprotection Reagent | Reference |

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic Acid (TFA) |

Phthaloyl Protection:

Another common strategy involves the use of N-hydroxyphthalimide as the hydroxylamine precursor. The phthaloyl group effectively protects the nitrogen atom, directing the reaction towards O-alkylation.

The phthaloyl group can be removed by hydrazinolysis, typically using hydrazine hydrate (B1144303) in a solvent such as ethanol (B145695) or methanol. This deprotection method is effective but requires careful purification to remove the phthalhydrazide (B32825) byproduct.

| Protecting Group | Reagent for Protection | Typical Deprotection Reagent | Reference |

| Phthaloyl | N-hydroxyphthalimide | Hydrazine (N₂H₄) |

O-Protection Strategies for Selective Synthesis

In the context of synthesizing O-((4-ethoxyphenyl)methyl)hydroxylamine, the focus is on the formation of the O-arylmethyl bond rather than the protection of the oxygen atom. The "O-((4-ethoxyphenyl)methyl)" moiety is the desired functional group, not a temporary protecting group. Therefore, this section will discuss the strategies for the selective O-alkylation of an N-protected hydroxylamine.

The key step in the synthesis of O-((4-ethoxyphenyl)methyl)hydroxylamine is the nucleophilic substitution reaction between an N-protected hydroxylamine and a suitable 4-ethoxybenzyl electrophile, such as 4-ethoxybenzyl bromide or 4-ethoxybenzyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the hydroxylamine, enhancing its nucleophilicity.

A general synthetic route involves the following steps:

Protection of the nitrogen atom of hydroxylamine (e.g., with a Boc or phthaloyl group).

O-alkylation of the N-protected hydroxylamine with a 4-ethoxybenzyl halide in the presence of a base.

Deprotection of the nitrogen atom to yield the final product, O-((4-ethoxyphenyl)methyl)hydroxylamine.

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of synthetic methodology for O-((4-ethoxyphenyl)methyl)hydroxylamine depends on several factors, including the desired scale of the synthesis, cost of reagents, and the required purity of the final product.

| Synthetic Method | Advantages | Disadvantages |

| N-Boc Protection Route | High yields, clean deprotection with volatile byproducts. | Requires the use of a strong acid for deprotection. |

| N-Phthaloyl Protection Route | Readily available starting material (N-hydroxyphthalimide). | Deprotection can be challenging to purify due to the phthalhydrazide byproduct. |

| Transition Metal-Catalyzed Methods | High efficiency and potential for stereocontrol. | Cost of the catalyst, potential for metal contamination in the final product. |

| Organocatalytic Methods | Milder reaction conditions, environmentally benign. | May have lower catalytic activity and require higher catalyst loading compared to transition metal catalysts. |

Chemical Reactivity and Reaction Mechanisms of O 4 Ethoxyphenyl Methyl Hydroxylamine Analogues

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Moiety

The presence of lone pairs on both the nitrogen and oxygen atoms makes the hydroxylamine group an ambident nucleophile, capable of reacting at either atom. researchgate.net However, the reactivity is not evenly distributed, and several factors, including the α-effect, influence which atom acts as the primary nucleophilic center in a given reaction.

Oxygen vs. Nitrogen Nucleophilicity (α-Effect Considerations)

In O-alkylhydroxylamines like O-((4-ethoxyphenyl)methyl)hydroxylamine, the nitrogen atom is generally a more potent nucleophile than the oxygen atom. This is attributed to nitrogen being less electronegative than oxygen, meaning it binds its lone pair of electrons less tightly. ic.ac.uk Consequently, the nitrogen lone pair is more available for donation to an electrophile.

This enhanced nucleophilicity of the nitrogen atom is further amplified by a phenomenon known as the α-effect . The α-effect describes the increased reactivity of a nucleophile that has an adjacent atom (the α-atom) bearing a lone pair of electrons. masterorganicchemistry.com In hydroxylamines, the oxygen atom is adjacent to the nucleophilic nitrogen. The repulsion between the lone pairs on the nitrogen and the adjacent oxygen increases the energy of the highest occupied molecular orbital (HOMO), which is primarily associated with the nitrogen lone pair. This elevation in HOMO energy makes the nitrogen a "super-nucleophile," significantly more reactive than would be predicted based on its basicity alone. ic.ac.ukmasterorganicchemistry.com While hydroxylamine can act as an oxygen nucleophile, often through its zwitterionic tautomer (+NH3O-), nitrogen attack is typically the favored pathway in reactions with most electrophiles. researchgate.net

| Factor | Effect on Nitrogen Nucleophilicity | Effect on Oxygen Nucleophilicity | Primary Nucleophilic Center |

|---|---|---|---|

| Electronegativity | Lower electronegativity increases electron availability. | Higher electronegativity decreases electron availability. | Nitrogen |

| α-Effect | Lone pair repulsion from adjacent oxygen increases HOMO energy, enhancing reactivity. ic.ac.ukmasterorganicchemistry.com | Less significant compared to the effect on nitrogen. |

Reaction with Carbonyl Compounds (Oxime Formation Mechanism)

A characteristic reaction of O-alkylhydroxylamines is their condensation with aldehydes and ketones to form O-substituted oximes. wikipedia.org This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by an elimination step. chemtube3d.comksu.edu.sa

The mechanism for oxime formation proceeds as follows:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. ksu.edu.samasterorganicchemistry.com This step is typically the rate-determining step and leads to the formation of a tetrahedral intermediate, specifically a zwitterionic carbinolamine. ic.ac.uk

Proton Transfer: A series of rapid proton transfers occurs. The negatively charged oxygen atom of the intermediate is protonated, and a proton is removed from the positively charged nitrogen atom, resulting in a neutral carbinolamine intermediate. chemtube3d.com

Dehydration: Under acidic conditions, the oxygen of the carbinolamine's hydroxyl group is protonated, converting it into a good leaving group (water). chemtube3d.com

Elimination: The lone pair on the nitrogen atom then helps to expel the water molecule, forming a double bond between the carbon and nitrogen atoms. A final deprotonation step yields the stable O-substituted oxime product and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com

| Step | Description | Key Intermediate/Transition State |

|---|---|---|

| 1. Nucleophilic Attack | Nitrogen of the hydroxylamine attacks the carbonyl carbon. masterorganicchemistry.com | Tetrahedral Carbinolamine Intermediate |

| 2. Proton Transfer | Protons are shuttled to and from oxygen and nitrogen atoms. chemtube3d.com | Neutral Carbinolamine |

| 3. Dehydration | The hydroxyl group is protonated and eliminated as water. chemtube3d.com | Protonated Carbinolamine |

| 4. Oxime Formation | A C=N double bond is formed with the loss of a proton. masterorganicchemistry.com | Final Oxime Product |

Addition to Unsaturated Systems (e.g., α,β-unsaturated carbonyls)

O-alkylhydroxylamines can also act as nucleophiles in conjugate addition reactions, most notably the Michael addition (or aza-Michael addition). wikipedia.org In this reaction, the nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound, a type of electrophile known as a Michael acceptor. byjus.comorganic-chemistry.org

The mechanism involves:

Nucleophilic Attack: The nitrogen atom of the hydroxylamine analogue attacks the electron-deficient β-carbon of the α,β-unsaturated system. libretexts.org

Enolate Formation: This attack pushes the π-electrons of the C=C double bond to form a new bond between the α-carbon and the carbonyl carbon, and the π-electrons of the C=O bond move onto the oxygen atom, creating an enolate intermediate. libretexts.org

Protonation: The enolate intermediate is then protonated, typically by the solvent or a mild acid, to yield the final 1,4-addition product. libretexts.org

This reaction is a powerful method for forming carbon-nitrogen bonds and is widely used in organic synthesis. The terms oxa-Michael and aza-Michael are used to specify the addition of oxygen and nitrogen nucleophiles, respectively. wikipedia.org

Cleavage and Rearrangement Reactions

The N-O bond in hydroxylamine derivatives is relatively weak and serves as a key reactive site, enabling a variety of cleavage and rearrangement reactions. These transformations are synthetically valuable for constructing new molecular frameworks, particularly nitrogen-containing heterocycles. mdpi.com

O-N Bond Cleavage Mechanisms

The cleavage of the O-N sigma bond is a common transformation for hydroxylamines and their derivatives, such as oximes. mdpi.com This bond fission can be initiated through several mechanisms, including:

Reductive Cleavage: The N-O bond can be cleaved using various reducing agents. This is a common method for converting oximes back to their corresponding carbonyl compounds or for synthesizing amines.

Transition-Metal-Catalyzed Cleavage: Numerous transition metals, including copper, iridium, and palladium, can catalyze the cleavage of the N-O bond. mdpi.com These reactions often proceed through radical intermediates or via oxidative addition of the metal into the N-O bond. For example, a Cu(I) catalyst can interact with an O-acyl oxime to form a Cu(II) species and generate an iminyl radical after N-O bond homolysis. mdpi.com

Radical-Mediated Cleavage: The weak N-O bond can be cleaved homolytically upon exposure to heat or light, or by using a radical initiator, to generate nitrogen-centered radicals. These radicals can then participate in subsequent bond-forming reactions. mdpi.com

Base-Induced Cleavage: In certain substituted hydroxylamines, the cleavage of the N-O bond can be facilitated by a base, where the reaction is influenced by the C-H acidity of the substituent groups. rsc.org

Intramolecular Rearrangements Involving the Hydroxylamine Group

Derivatives of hydroxylamines, particularly oximes, are well-known to undergo several important intramolecular rearrangement reactions. thermofisher.com These reactions often involve the migration of a group to an electron-deficient nitrogen or carbon atom following the cleavage or activation of the N-O bond.

Beckmann Rearrangement: This is a classic reaction where an oxime is converted into an amide (or a lactam if the oxime is cyclic) under acidic conditions. byjus.com The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group (e.g., by protonation). Subsequent heating triggers a ic.ac.ukrsc.org-shift, where the group anti-periplanar to the leaving group on the nitrogen migrates to the nitrogen atom as the N-O bond breaks. The resulting nitrilium ion is then attacked by water to produce the final amide after tautomerization. masterorganicchemistry.combyjus.com

researchgate.netrsc.org-Rearrangements: O-aryl ketoximes can undergo researchgate.netrsc.org-nitrogen rearrangement reactions, promoted by catalysts like copper, to afford ortho-aminophenol derivatives. researchgate.net This involves the migration of an aryl group from the oxygen to the nitrogen atom.

Sigmatropic Rearrangements: Other types of rearrangements, such as researchgate.netresearchgate.net-sigmatropic rearrangements, are also known for hydroxylamine derivatives. organic-chemistry.orgnih.gov For example, the Claisen rearrangement, which is a researchgate.netresearchgate.net-sigmatropic process, can occur in allyl aryl ethers and allyl vinyl ethers, and an oxa-version of the related Cope rearrangement is also recognized. byjus.com

Role as an Electrophilic Aminating Agent (e.g., Hydroxylamine-O-sulfonic Acid related mechanisms)

O-Arylmethylhydroxylamines, including O-((4-ethoxyphenyl)methyl)hydroxylamine, serve as effective electrophilic aminating agents, transferring an amino group (NH₂) to a nucleophilic substrate. The reactivity of these compounds is centered on the inherent weakness of the nitrogen-oxygen (N-O) bond. This bond can be cleaved, either through catalysis or by the influence of a good leaving group on the oxygen, to generate a highly reactive electrophilic nitrogen species. nih.gov The mechanism of amination often parallels that of related and well-studied reagents like hydroxylamine-O-sulfonic acid (HOSA). wikipedia.orgacs.org

In these reactions, the hydroxylamine derivative acts as a synthetic equivalent of the NH₂⁺ synthon. nih.gov The reaction generally proceeds via nucleophilic attack on the nitrogen atom, with the concomitant departure of the oxygen-containing leaving group. For O-((4-ethoxyphenyl)methyl)hydroxylamine, the leaving group would be the 4-ethoxybenzyloxy group. The efficiency of this process can be enhanced by modifying the oxygen substituent to create a better leaving group, such as a sulfonate or a pivaloyl group. nih.gov

The versatility of hydroxylamine-derived aminating agents is demonstrated by their ability to aminate a wide range of nucleophiles. For instance, HOSA has been shown to aminate tertiary amines to form trisubstituted hydrazinium (B103819) salts and pyridine (B92270) to yield the 1-aminopyridinium salt. wikipedia.org It can also be used for the N-amination of heterocyclic compounds like benzotriazole (B28993) and tetrazoles. wikipedia.orgresearchgate.net Aromatic C-H amination can also be achieved, often requiring metal catalysis to generate a metal-nitrenoid intermediate that facilitates the reaction. nih.gov

In transition metal-catalyzed reactions, the process typically involves an oxidative addition of the metal into the N-O bond, followed by ligand exchange and reductive elimination to form the new carbon-nitrogen bond. wiley-vch.de This contrasts with cross-coupling reactions like the Buchwald-Hartwig amination, where the nitrogen source acts as a nucleophile. wiley-vch.de Rhodium-catalyzed reactions, for example, have been proposed to proceed through a metal–nitrenium intermediate. nih.gov

The following table summarizes various electrophilic amination reactions using hydroxylamine derivatives, which serve as models for the reactivity of O-((4-ethoxyphenyl)methyl)hydroxylamine.

| Nucleophile | Aminating Agent Example | Product Type | Reaction Characteristics |

| Tertiary Amines | Hydroxylamine-O-sulfonic acid (HOSA) | Trisubstituted hydrazinium salts | Direct N-amination of the amine. wikipedia.org |

| Pyridines | Hydroxylamine-O-sulfonic acid (HOSA) | 1-Aminopyridinium salts | N-amination of the heterocyclic ring. wikipedia.org |

| Arenes | N-Boc-protected hydroxylamine derivatives | Arylamines | Often requires a directing group and transition metal catalysis (e.g., Rh(III)). nih.gov |

| Alkenes | O-(2,4-dinitrophenyl)hydroxylamine (DPH) | Aziridines | Rhodium-catalyzed reaction with broad functional group tolerance. nih.gov |

| Organozinc Reagents | O-acyl hydroxylamines | Tertiary amines | Copper-catalyzed electrophilic amination. wiley-vch.de |

| Ketones | Hydroxylamine-O-sulfonic acid (HOSA) | Amides | Proceeds via a Beckmann rearrangement under certain conditions. wikipedia.org |

| Aldehydes | Hydroxylamine-O-sulfonic acid (HOSA) | Nitriles | Reaction occurs via an intermediate oxime-O-sulfonic acid. researchgate.net |

Acid-Base Properties and Their Influence on Reactivity

The acid-base properties of O-((4-ethoxyphenyl)methyl)hydroxylamine and its analogues are crucial in determining their reactivity and reaction pathways. These compounds possess a basic nitrogen atom with a lone pair of electrons, making them Lewis bases. msu.edu The basicity of the nitrogen is influenced by the electronic properties of the substituents. The O-arylmethyl group, being electron-withdrawing to a degree, slightly reduces the basicity of the nitrogen compared to unsubstituted hydroxylamine.

In acidic conditions, the nitrogen atom can be protonated to form a hydroxylammonium salt. This protonation significantly alters the molecule's reactivity. The protonated form is generally less nucleophilic but can make the N-O bond more susceptible to cleavage, thereby enhancing its character as an electrophilic aminating agent. nih.gov The pH of the reaction medium can, therefore, be a critical parameter to control the reaction rate and outcome. researchgate.net

While the nitrogen atom is basic, the parent hydroxylamine molecule is amphoteric, meaning it can also act as a weak acid by losing a proton from the hydroxyl group. msu.eduquora.com For O-substituted hydroxylamines like O-((4-ethoxyphenyl)methyl)hydroxylamine, the potential for acidity resides in the N-H protons. The pKa of these protons is generally high, meaning they are not very acidic. However, deprotonation under strongly basic conditions can generate a highly nucleophilic nitrogen anion.

The choice of reaction conditions is often dictated by these acid-base properties. For instance, some electrophilic amination reactions are performed under acidic catalysis to activate the hydroxylamine reagent. wiley-vch.de Conversely, reactions where the hydroxylamine derivative is intended to act as a nucleophile would be carried out under neutral or basic conditions to ensure the availability of the nitrogen lone pair.

The table below provides a qualitative overview of the acid-base characteristics of O-arylmethylhydroxylamines.

| Property | Description | Influence on Reactivity |

| Basicity of Nitrogen | The lone pair on the nitrogen atom makes the molecule a weak base (Lewis base). msu.edu | The nitrogen can act as a nucleophile. Protonation under acidic conditions can activate the molecule for electrophilic amination. nih.gov |

| Acidity of N-H Protons | The protons on the nitrogen are weakly acidic and can be removed by a strong base. | Deprotonation generates a nitrogen anion, which is a strong nucleophile. |

| Influence of Substituents | The electron-donating or -withdrawing nature of the O-substituent modulates the basicity of the nitrogen. | An electron-withdrawing group enhances the electrophilicity of the nitrogen in amination reactions. |

| Amphoteric Nature | Can act as either an acid or a base depending on the reaction environment. msu.eduquora.com | Allows for diverse reactivity patterns depending on the pH and the nature of the reaction partners. researchgate.net |

Stereochemical Aspects of Reactions Involving O-Arylmethylhydroxylamines

Reactions involving O-arylmethylhydroxylamines can proceed with a high degree of stereocontrol, enabling the synthesis of chiral molecules. The stereochemical outcome of these reactions is a critical aspect, particularly in the synthesis of complex organic molecules and pharmaceuticals.

One notable example is the diastereoselective synthesis of aziridines from aldehydes and ketones. The reaction of hydroxylamine-O-sulfonic acid with carbonyl compounds in the presence of primary amines can yield diaziridines, which can be further transformed. These reactions can proceed with high diastereoselectivity, meaning one diastereomer is formed in preference to the other. wikipedia.org The stereochemistry is often controlled by the steric and electronic interactions between the substituents on the carbonyl compound and the incoming aminating agent.

Furthermore, enantioselective aminations have been developed using chiral catalysts. Organocatalyzed α-amination of aldehydes, for instance, can introduce a new stereocenter with high enantiomeric excess. nih.gov In these reactions, a chiral catalyst, such as a proline derivative, forms a transient chiral enamine with the aldehyde. This enamine then reacts with the electrophilic aminating agent from a specific face, leading to the preferential formation of one enantiomer. nih.gov

The stereochemical integrity of the reaction is dependent on several factors, including the structure of the substrate, the nature of the hydroxylamine derivative, the choice of catalyst, and the reaction conditions such as temperature and solvent. The bulky nature of the O-arylmethyl group can play a significant role in influencing the stereochemical course of the reaction by directing the approach of the nucleophile or by interacting with the chiral catalyst.

The following table highlights key stereoselective reactions involving hydroxylamine derivatives.

| Reaction Type | Substrate | Aminating Agent Type | Stereochemical Control | Product |

| Aziridination | Alkenes | O-Aryl hydroxylamines | Often requires a chiral transition metal catalyst (e.g., Rhodium complexes) to achieve enantioselectivity. nih.gov | Chiral Aziridines |

| α-Amination | Aldehydes / Ketones | Azodicarboxylates (as model electrophiles) | Chiral organocatalysts (e.g., proline derivatives) are used to induce enantioselectivity. nih.gov | Chiral α-Amino Carbonyls |

| Hydroamination | Alkenes | O-Benzoylhydroxylamine derivatives | Copper-hydride catalysts can be employed to achieve stereoselective addition across the double bond. nih.gov | Chiral Amines |

| Diaziridination | Aldehydes / Ketones | Hydroxylamine-O-sulfonic acid | Can exhibit high diastereoselectivity based on the substrate structure. wikipedia.org | Diastereomerically enriched Diaziridines |

Applications of O 4 Ethoxyphenyl Methyl Hydroxylamine and Analogues in Advanced Organic Synthesis

Construction of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. O-substituted hydroxylamines are critical precursors for several important classes of five-membered rings.

The 1,3-dipolar cycloaddition reaction is a powerful method for constructing five-membered heterocycles like isoxazoles. nih.govrsc.org This reaction typically involves the in-situ generation of a nitrile oxide from an oxime, which then reacts with a dipolarophile, such as an alkyne or alkene. rsc.org O-substituted hydroxylamines, including analogues of O-((4-ethoxyphenyl)methyl)hydroxylamine, can be used to form the initial oxime precursors required for this transformation.

The general strategy involves the condensation of an aldehyde with an O-alkylhydroxylamine to form an O-alkyloxime. This oxime is then oxidized, often using reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide, to generate the highly reactive nitrile oxide intermediate. rsc.org This intermediate readily undergoes a [3+2] cycloaddition with an alkyne to yield a 3,5-disubstituted isoxazole (B147169). nih.gov The choice of the O-substituent on the hydroxylamine (B1172632) can influence the stability and reactivity of the oxime precursor, although it is ultimately cleaved during the formation of the nitrile oxide. While specific examples detailing O-((4-ethoxyphenyl)methyl)hydroxylamine in the literature are scarce, the general methodology for isoxazole synthesis is well-established for various hydroxylamine derivatives. mdpi.comnih.gov

Table 1: General Scheme for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

| Step | Reactants | Intermediate/Product | Description |

| 1 | Aldehyde (R-CHO), O-Alkylhydroxylamine (R'-ONH₂) | O-Alkyloxime (R-CH=NOR') | Formation of the oxime precursor. |

| 2 | O-Alkyloxime, Oxidizing Agent (e.g., NCS, NaOCl) | Nitrile Oxide (R-C≡N⁺-O⁻) | In-situ generation of the 1,3-dipole. |

| 3 | Nitrile Oxide, Alkyne (R''-C≡C-R''') | Substituted Isoxazole | [3+2] Cycloaddition to form the heterocyclic ring. |

This table represents a generalized pathway. Specific conditions can vary.

1,2,4-Oxadiazoles are another class of heterocycles with significant applications in drug discovery. tandfonline.comrjptonline.org The most common synthetic route involves the cyclization of an O-acylamidoxime intermediate. ias.ac.in This intermediate is typically formed by the reaction of an amidoxime (B1450833) with an activated carboxylic acid derivative, such as an acyl chloride. rjptonline.orgresearchgate.net

Amidoximes, the key precursors, are synthesized by the addition of hydroxylamine to a nitrile. ias.ac.innih.gov O-substituted hydroxylamines can be employed in variations of these syntheses. For instance, the reaction of O-((4-ethoxyphenyl)methyl)hydroxylamine with a nitrile would yield an N-(O-(4-ethoxybenzyl))amidoxime. Subsequent acylation and cyclodehydration would lead to the formation of the 1,2,4-oxadiazole (B8745197) ring. The O-(4-ethoxybenzyl) group would need to be cleaved in a final step if the N-unsubstituted oxadiazole is the target. The stability of this protecting group under various reaction conditions makes it a potentially useful tool in complex syntheses.

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are commonly synthesized through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. researchgate.netnih.gov While hydroxylamines are the primary precursors for isoxazoles, their direct application in forming the core pyrazole (B372694) ring is not the standard method. researchgate.netorganic-chemistry.org

However, hydroxylamine derivatives can be utilized to synthesize precursors for pyrazoles. For example, a 1,3-diketone can be reacted with a hydroxylamine derivative to form an isoxazole, which can then undergo ring-transformation reactions to yield a pyrazole, although this is a more complex, multi-step approach. researchgate.net There are no widely reported direct methods for pyrazole synthesis using O-((4-ethoxyphenyl)methyl)hydroxylamine as the primary nitrogen source for the ring itself. Its utility in this context would more likely be as a protected hydroxylamine functionality appended to a molecule that already contains a pyrazole scaffold, or in the synthesis of precursors that are later converted to pyrazoles. mdpi.com

Amidation and Hydroxamation Reactions

Beyond heterocycle synthesis, O-substituted hydroxylamines are crucial reagents for preparing hydroxamic acids and related structures.

Hydroxamic acids (-CONHOH) are a vital class of compounds, known for their metal-chelating properties and widespread use as enzyme inhibitors. nih.govnih.gov A standard method for their synthesis involves the coupling of a carboxylic acid with a hydroxylamine derivative. nih.gov To avoid side reactions and control reactivity, the hydroxylamine is often O-protected.

O-((4-ethoxyphenyl)methyl)hydroxylamine serves as an excellent reagent for this purpose. The synthesis involves activating a carboxylic acid, typically by converting it to an acyl chloride or using a peptide coupling agent, and then reacting it with O-((4-ethoxyphenyl)methyl)hydroxylamine. google.com This forms the protected hydroxamic acid. The O-(4-ethoxybenzyl) group can then be removed under specific conditions, often through hydrogenolysis or treatment with a strong acid, to yield the final hydroxamic acid. nih.gov The choice of this specific protecting group can offer advantages in terms of cleavage conditions compared to a simple O-benzyl group.

Table 2: General Scheme for Hydroxamic Acid Synthesis

| Step | Reactants | Intermediate/Product | Description |

| 1 | Carboxylic Acid (R-COOH), Activating Agent (e.g., SOCl₂, EDC) | Activated Carboxylic Acid | Formation of a reactive acyl species. |

| 2 | Activated Acid, O-((4-ethoxyphenyl)methyl)hydroxylamine | O-protected Hydroxamic Acid | Coupling reaction to form the N-O bond. |

| 3 | O-protected Hydroxamic Acid, Deprotection Reagent (e.g., H₂, Pd/C) | Hydroxamic Acid (R-CONHOH) | Removal of the protecting group. |

This table represents a generalized pathway. Specific conditions can vary.

Amidoximes are functional groups containing both an amino and a hydroxyimino group on the same carbon atom. They are not only precursors to 1,2,4-oxadiazoles but also possess biological activity in their own right. nih.gov The most direct method for synthesizing amidoximes is the addition of hydroxylamine to a nitrile functional group. rsc.orgrsc.org

Using an O-substituted hydroxylamine like O-((4-ethoxyphenyl)methyl)hydroxylamine in this reaction leads to the formation of an O-substituted amidoxime. This reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen onto the electrophilic carbon of the nitrile. rsc.org The resulting O-protected amidoxime can be a stable intermediate, useful for further synthetic transformations where the presence of a free N-OH group might be problematic. researchgate.net If the final product requires the free amidoxime, a subsequent deprotection step would be necessary.

C-N Bond Forming Reactions Beyond Heterocycle Synthesis

O-((4-Ethoxyphenyl)methyl)hydroxylamine and its analogs are versatile reagents in advanced organic synthesis, extending their utility beyond the traditional construction of heterocyclic rings to a variety of carbon-nitrogen bond forming reactions. These reagents serve as valuable sources of nitrogen for the introduction of amino functionalities into diverse molecular frameworks, enabling the synthesis of complex amines and their derivatives.

Amination Reactions (e.g., Aziridine (B145994) Formation)

The synthesis of aziridines, three-membered nitrogen-containing heterocycles, is a significant transformation in organic chemistry due to their utility as versatile synthetic intermediates. O-substituted hydroxylamines have emerged as effective aminating agents in these reactions. For instance, rhodium(II)-catalyzed reactions of unactivated olefins with hydroxylamine-O-sulfonic acids or O-(2,4-dinitrophenyl)hydroxylamine provide a direct route to N-H and N-alkyl aziridines. nih.gov These reactions proceed through the formation of a rhodium-nitrenoid intermediate, which then transfers the nitrogen group to the olefin. nih.gov The nature of the substituent on the oxygen atom of the hydroxylamine derivative can influence the reactivity and efficiency of the amination process. While direct examples involving O-((4-ethoxyphenyl)methyl)hydroxylamine are not prevalent in the literature, its structural similarity to other O-alkylated hydroxylamines suggests its potential as a competent aminating agent for aziridine synthesis. The (4-ethoxyphenyl)methyl group could offer advantages in terms of solubility and stability of the reagent.

Recent advancements have also explored nano-cobalt catalyzed chemo-selective aziridination of alkenes using hydroxylamine, a process that occurs at room temperature without the need for an external oxidant. chemrxiv.org Such methodologies highlight the ongoing development of milder and more sustainable approaches to aziridination where various O-substituted hydroxylamines could be employed. chemrxiv.orgchemrxiv.org Furthermore, visible-light-induced aziridination of alkenes using azoxy-triazenes as a nitrogen source represents another innovative, metal- and oxidant-free strategy. nih.govorganic-chemistry.org

Reductive Amination Protocols for Complex Architectures

Reductive amination is a cornerstone of amine synthesis, valued for its reliability and broad applicability in constructing complex molecular architectures, particularly in the pharmaceutical industry. bu.edu This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comwikipedia.orgyoutube.com

O-monosubstituted hydroxylamines, such as O-((4-ethoxyphenyl)methyl)hydroxylamine, are particularly well-suited for this transformation. Their reaction with aldehydes or ketones, followed by reduction, provides a direct route to N,O-disubstituted hydroxylamines, which are valuable precursors for more complex molecules. nih.gov A notable application of this strategy is in the commercial synthesis of the antibiotic sarecycline, where a reductive amination between N,O-dimethylhydroxylamine and a tetracycline-derived aldehyde is a key step. nih.gov This highlights the power of reductive amination with O-alkylhydroxylamines to install amino functionalities in sterically hindered and functionally rich environments. The (4-ethoxyphenyl)methyl group in the title compound can impart specific physicochemical properties to the resulting amine, such as altered lipophilicity or potential for further modification, making it a useful tool for building complex molecular scaffolds. nih.gov

Derivatization Strategies for Analytical and Research Purposes

The precise detection and quantification of molecules in complex biological and environmental samples often require chemical modification of the analytes to enhance their analytical properties. O-((4-ethoxyphenyl)methyl)hydroxylamine and its analogs serve as important derivatizing agents, particularly for carbonyl-containing compounds, in various analytical techniques.

Reagent for Carbonyl Compound Derivatization (e.g., for LC-MS/MS)

In the field of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the derivatization of target molecules can significantly improve their chromatographic behavior and ionization efficiency, leading to enhanced sensitivity and selectivity. nih.govnih.gov Carbonyl compounds, such as aldehydes and ketones, often exhibit poor ionization in electrospray ionization (ESI), a common ionization technique in LC-MS.

O-substituted hydroxylamines, including O-((4-ethoxyphenyl)methyl)hydroxylamine, are effective derivatization reagents for these carbonyl compounds. ddtjournal.com They react with the carbonyl group to form stable oxime derivatives. This transformation introduces a nitrogen atom, which can be readily protonated, thereby increasing the ionization efficiency in positive-ion ESI-MS. ddtjournal.com The (4-ethoxyphenyl)methyl group can further enhance the performance of the derivatization by increasing the hydrophobicity of the resulting oxime, which can improve its retention on reversed-phase chromatography columns, allowing for better separation from interfering matrix components. tcichemicals.com This strategy has been successfully applied to the analysis of various carbonyl-containing compounds, including steroids and other biomarkers. ddtjournal.com

| Analyte Type | Derivatization Reagent Class | Purpose of Derivatization | Analytical Technique |

| Aldehydes & Ketones | O-substituted Hydroxylamines | Improve ionization efficiency, enhance chromatographic retention | LC-MS/MS |

| Steroids | Hydroxylamine | Increase detection sensitivity | LC/ESI-MS/MS |

| Hydroxysteroids | 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine | Introduce a positively-charged moiety for enhanced sensitivity | LC-ESI-MS |

Labeling Strategies (e.g., Isotope Labeling for Metabolomics Research)

Metabolomics, the comprehensive study of small molecules within a biological system, relies heavily on analytical techniques like LC-MS to identify and quantify a vast number of metabolites. ckisotopes.com Stable isotope labeling is a powerful tool in this field, enabling accurate quantification and elucidation of metabolic pathways. nih.govbiosyn.com In this approach, a "heavy" isotope-labeled internal standard is spiked into a sample, and the ratio of the "light" (endogenous) to "heavy" (standard) analyte is measured by MS.

Isotopically labeled O-((4-ethoxyphenyl)methyl)hydroxylamine can be synthesized and used as a derivatization reagent for the carbonyl-containing sub-metabolome. By reacting a biological sample with a known amount of the isotopically labeled reagent, the carbonyl-containing metabolites are tagged with the "heavy" isotope. This allows for their precise quantification relative to a "light" isotope-labeled standard or through other isotope dilution strategies. This chemical isotope labeling approach can significantly improve the accuracy and precision of quantitative metabolomics studies. nih.govisolife.nl While specific applications of isotopically labeled O-((4-ethoxyphenyl)methyl)hydroxylamine are not extensively documented, the principle is well-established with other labeling reagents. For example, methyl N,O-hydroxylamine linkers have been used to functionalize peptidoglycan derivatives for further analysis. nih.gov

| Labeling Strategy | Purpose | Research Area | Key Benefit |

| Stable Isotope Labeling | Accurate quantification of metabolites | Metabolomics | Distinguishes endogenous analytes from internal standards |

| Isotope-Coded Derivatization | Relative and absolute quantification | Proteomics, Metabolomics | Improves accuracy and precision of quantification |

| Metabolic Labeling | Tracing metabolic pathways | Metabolic Flux Analysis | Provides insights into the dynamics of metabolic networks |

Synthesis of Precursors for Complex Molecular Scaffolds

The strategic use of building blocks that can be elaborated into more complex structures is fundamental to modern organic synthesis. O-((4-ethoxyphenyl)methyl)hydroxylamine can serve as a valuable precursor for the synthesis of intricate molecular scaffolds. Its bifunctional nature, containing both a nucleophilic amino group and a modifiable aromatic ring, allows for diverse synthetic manipulations.

One key application is the use of O-alkylhydroxylamines to introduce a protected amino functionality that can be revealed or further functionalized at a later stage of a synthesis. For example, the incorporation of a methyl N,O-hydroxylamine linker onto a muramyl dipeptide, a component of the bacterial cell wall, creates a versatile handle for subsequent bioconjugation to fluorophores or for immobilization on surfaces for binding assays. nih.gov This demonstrates how an O-substituted hydroxylamine can act as a linchpin in the construction of complex probes for chemical biology research.

Similarly, O-((4-ethoxyphenyl)methyl)hydroxylamine can be incorporated into a molecule to serve as a precursor for a variety of nitrogen-containing functionalities. The N-O bond can be cleaved under specific reductive conditions to yield an amine, or the nitrogen atom can participate in cyclization reactions to form heterocyclic rings. The ethoxy group on the phenyl ring also offers a site for further chemical modification, such as ether cleavage followed by functionalization of the resulting phenol. This multi-faceted reactivity makes O-((4-ethoxyphenyl)methyl)hydroxylamine a strategic choice for the synthesis of libraries of complex molecules for drug discovery and other applications.

Spectroscopic and Computational Characterization of O 4 Ethoxyphenyl Methyl Hydroxylamine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy.arpgweb.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of O-((4-Ethoxyphenyl)methyl)hydroxylamine and its derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of the proton and carbon framework, as well as the connectivity between atoms.

1H, 13C, and 2D NMR Techniques for Structural Elucidation

The ¹H NMR spectrum of a derivative of O-((4-ethoxyphenyl)methyl)hydroxylamine, such as an oxime ether, would exhibit characteristic signals corresponding to the ethoxy and benzyl (B1604629) moieties. The ethoxy group protons would appear as a triplet (for the -CH₃) and a quartet (for the -OCH₂-), typically in the upfield region of the spectrum. The methylene (B1212753) protons of the O-CH₂-Ar group would resonate as a singlet, while the aromatic protons of the 1,4-disubstituted benzene (B151609) ring would present as a pair of doublets.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbon nuclei. For instance, the carbon atoms of the aromatic ring directly bonded to the oxygen of the ethoxy group and the benzylic carbon would appear at lower field strengths due to deshielding effects.

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. youtube.comsdsu.educolumbia.edu A COSY spectrum reveals proton-proton coupling relationships, for example, confirming the adjacency of the methyl and methylene protons in the ethoxy group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the entire molecular skeleton and confirming the position of substituents. youtube.comcolumbia.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 4-Ethoxyphenylmethyl Moiety

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -O-CH₂-CH₃ | ~4.0 (quartet) | ~63 |

| -O-CH₂-CH₃ | ~1.4 (triplet) | ~15 |

| Ar-CH₂-O- | ~5.0 (singlet) | ~70-75 |

| Aromatic CH (ortho to -OCH₂CH₃) | ~6.9 (doublet) | ~114 |

| Aromatic CH (ortho to -CH₂O-) | ~7.3 (doublet) | ~129 |

| Aromatic C (ipso to -OCH₂CH₃) | - | ~159 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Assignment of Isomeric Forms (E/Z Isomerism in Oxime Derivatives).researchgate.net

When O-((4-ethoxyphenyl)methyl)hydroxylamine reacts with an unsymmetrical ketone or an aldehyde, the resulting oxime ether derivative can exist as two geometric isomers, designated as E and Z. arpgweb.commisuratau.edu.lynih.gov The differentiation and assignment of these isomers are readily achieved using NMR spectroscopy. The chemical shifts of the protons and carbons in proximity to the C=N double bond are particularly sensitive to the stereochemistry.

For instance, in an acetophenone (B1666503) oxime derivative, the methyl protons will experience a different shielding effect depending on their spatial orientation relative to the O-((4-ethoxyphenyl)methyl) group. arpgweb.com This results in distinct signals for the E and Z isomers in the ¹H NMR spectrum, often with one isomer being thermodynamically more stable and therefore more abundant. misuratau.edu.ly The relative integration of these signals can be used to determine the isomeric ratio. arpgweb.commisuratau.edu.ly Nuclear Overhauser Effect (NOE) experiments, a type of 2D NMR, can be employed to provide definitive proof of the spatial proximity of different groups, thus confirming the E/Z assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.arpgweb.comresearchgate.net

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS).arpgweb.com

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of O-((4-ethoxyphenyl)methyl)hydroxylamine and its derivatives. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This high level of accuracy is crucial for confirming the identity of a newly synthesized compound and for ruling out alternative structures. The experimentally determined exact mass is compared with the calculated mass for the proposed molecular formula, with a small mass error providing strong evidence for the correct composition.

Isotopic Pattern Analysis.nih.gov

The presence of isotopes of elements such as carbon (¹³C) and oxygen (¹⁸O) in their natural abundances gives rise to a characteristic isotopic pattern in the mass spectrum. For a molecule containing carbon atoms, a small peak (M+1) will be observed at one mass unit higher than the molecular ion peak (M+), corresponding to the presence of a single ¹³C atom. The relative intensity of the M+1 peak is proportional to the number of carbon atoms in the molecule. Analyzing the isotopic pattern can therefore help to confirm the number of carbon atoms and is a valuable tool in the process of molecular formula determination. nih.gov

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. For O-((4-ethoxyphenyl)methyl)hydroxylamine, a characteristic fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable 4-ethoxybenzyl cation. This fragment would produce a prominent peak in the mass spectrum. Other fragmentation pathways could involve the loss of the ethoxy group or cleavage within the hydroxylamine (B1172632) moiety.

Table 2: Expected Key Fragments in the Mass Spectrum of an O-((4-Ethoxyphenyl)methyl)oxime Derivative

| Fragment Structure | Description | Expected m/z |

|---|---|---|

| [CH₃CH₂OC₆H₄CH₂]⁺ | 4-Ethoxybenzyl cation | 135 |

| [C₆H₅CH₂]⁺ | Benzyl cation (from loss of ethoxy group) | 91 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis.arpgweb.comresearchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy at specific frequencies corresponds to the vibrations of particular functional groups.

The IR spectrum of O-((4-ethoxyphenyl)methyl)hydroxylamine would display characteristic absorption bands. A broad band in the region of 3100-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxylamine group. The C-O-C stretching vibrations of the ether linkages would appear as strong bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would give rise to bands in the 1500-1600 cm⁻¹ region.

For oxime derivatives, a characteristic C=N stretching vibration would be observed in the IR spectrum, typically in the range of 1620-1680 cm⁻¹. The exact position of this band can provide information about the electronic environment of the oxime group.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C=N stretch of oxime derivatives usually give rise to strong Raman signals. This makes Raman spectroscopy a valuable tool for confirming the presence of these functional groups.

Table 3: Key IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Hydroxylamine) | Stretching | 3100-3500 (IR) |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | 2850-3000 |

| C=N (Oxime) | Stretching | 1620-1680 |

| Aromatic C=C | Stretching | 1500-1600 |

| C-O-C (Ether) | Asymmetric Stretching | ~1250 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and dihedral angles, offering a detailed snapshot of the molecule's conformation in the solid state. nih.gov

While a specific crystal structure for O-((4-ethoxyphenyl)methyl)hydroxylamine is not publicly documented, analysis of closely related derivatives containing the 4-ethoxyphenyl moiety demonstrates the utility of this method. For instance, the crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline has been determined, revealing key structural parameters. nih.gov In another example, the solid-state structure of (4-ethoxyphenyl)carbamothioyl cyanide was elucidated, confirming its thione tautomeric form. mdpi.com These studies on analogous compounds underscore the power of X-ray crystallography to resolve detailed structural questions, including molecular conformation and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. nih.govresearchgate.net

Table 1: Illustrative Crystallographic Data for a Derivative, 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₂₃NO₂ |

| Molecular Weight | 333.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3634 (7) |

| b (Å) | 31.908 (3) |

| c (Å) | 8.1372 (8) |

| β (°) | 107.598 (1) |

| Volume (ų) | 1822.4 (3) |

This table presents data for a related compound to illustrate the types of parameters obtained from an X-ray crystallography study.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the structural, electronic, and spectroscopic properties of molecules. mtu.eduresearchgate.net These computational methods provide deep insights that complement experimental findings, allowing for the exploration of molecular characteristics that may be difficult to observe directly.

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state geometry and electronic structure of molecules. nih.govrsc.org The process involves optimizing the molecular structure to find the lowest energy conformation, which corresponds to the most stable arrangement of atoms in the gas phase. nih.gov Popular functionals, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. nih.govnih.gov

Table 2: Predicted Geometrical Parameters from DFT Optimization (Illustrative)

| Parameter | Description | Typical Predicted Value (Å or °) |

|---|---|---|

| C-O (ether) | Bond length between phenyl ring and ethoxy group | ~1.37 Å |

| C-O (hydroxylamine) | Bond length between benzyl group and hydroxylamine | ~1.43 Å |

| O-N | Bond length within the hydroxylamine moiety | ~1.45 Å |

| C-O-C (ether) | Bond angle of the ethoxy group | ~118° |

Note: These are typical, illustrative values for the types of parameters calculated via DFT optimization.

Molecules with rotatable single bonds, such as the C-C, C-O, and O-N bonds in O-((4-ethoxyphenyl)methyl)hydroxylamine, can exist in various spatial arrangements known as conformations. nih.gov Conformational analysis aims to identify the stable conformers (energy minima) on the potential energy surface and to determine their relative energies. chemrxiv.orgresearchgate.net

Computational methods can systematically rotate these bonds and calculate the energy of each resulting structure. This exploration allows for the identification of low-energy, stable conformations and the higher-energy transition states that separate them. chemrxiv.org For O-((4-ethoxyphenyl)methyl)hydroxylamine, key dihedral angles would include the orientation of the ethoxy group relative to the phenyl ring and the orientation around the CH₂-O-NH₂ linkage. Understanding the conformational landscape is crucial as it influences the molecule's physical properties, reactivity, and biological interactions. nih.gov

A significant strength of modern quantum chemical calculations is their ability to accurately predict spectroscopic data, which is invaluable for interpreting experimental results. researchgate.netresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions can help assign peaks in an experimental spectrum, resolve ambiguities, and confirm the proposed molecular structure. nih.govresearchgate.net

IR Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. The calculations provide a detailed picture of the atomic motions associated with each vibrational mode. chemrxiv.org It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and improve agreement with experimental data. nih.gov

Table 3: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (Hypothetical)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| -CH₂- (benzyl) | 4.65 | 4.62 |

| -CH₂- (ethyl) | 4.08 | 4.05 |

| -NH₂ | 5.90 | 5.85 |

| Aromatic (ortho to -OCH₂) | 7.28 | 7.25 |

| Aromatic (ortho to -OEt) | 6.90 | 6.88 |

This table is a hypothetical illustration of how calculated NMR data is compared with experimental results.

The Molecular Electrostatic Potential (MEP) is a powerful tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity. researchgate.netrsc.org An MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. mdpi.com

Typically, red and orange colors represent regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. researchgate.netnih.gov Blue colors indicate regions of positive electrostatic potential (electron-poor), which are favorable sites for nucleophilic attack. nih.gov Green and yellow areas represent regions of neutral potential. researchgate.net

For O-((4-ethoxyphenyl)methyl)hydroxylamine, an MEP analysis would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons, as well as on the π-system of the aromatic ring. These are the primary sites for interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of the -NH₂ group, making them potential hydrogen bond donors and sites for nucleophilic attack.

This analysis provides valuable insights into where the molecule is most likely to interact with other reagents and plays a key role in understanding intermolecular interactions. nih.gov

Computational chemistry allows for the detailed modeling of chemical reaction mechanisms. chemrxiv.org By calculating the energies of reactants, products, and all intermediate structures, a complete potential energy surface for a reaction can be mapped out. nih.gov A critical aspect of this modeling is the identification and characterization of transition states—the high-energy structures that connect reactants to products. mdpi.com

The energy difference between the reactants and the transition state is the activation energy or energy barrier. nih.gov Calculating this barrier is essential for understanding the kinetics of a reaction. For O-((4-ethoxyphenyl)methyl)hydroxylamine, this could involve modeling its synthesis, its decomposition pathways, or its reactions with other molecules. researchgate.net These computational studies can elucidate complex reaction mechanisms and predict the feasibility of different chemical transformations. nih.gov

Structure Reactivity Relationships in O Arylmethylhydroxylamine Systems Chemical Focus

Impact of Aryl Substituents on Hydroxylamine (B1172632) Reactivity.rsc.orgmdpi.com

The nature of the substituent on the aryl ring of O-arylmethylhydroxylamine systems is a primary determinant of their reactivity. These substituents can exert powerful electronic and steric effects that modulate the reactivity of the N-O bond and the availability of the nitrogen lone pair, thereby influencing reaction rates and mechanistic pathways.

Electronic Effects (e.g., Electron-Donating vs. Electron-Withdrawing Groups)rsc.org

The electronic properties of substituents on the aryl ring play a crucial role in the reactivity of O-arylmethylhydroxylamines. These effects are generally understood in terms of their ability to donate or withdraw electron density from the benzylic position, which in turn influences the stability of intermediates and transition states.

Electron-donating groups (EDGs), such as the ethoxy group in O-((4-ethoxyphenyl)methyl)hydroxylamine, increase electron density on the aromatic ring. This increased electron density can be relayed through the methylene (B1212753) linker to the oxygen atom, potentially influencing the nucleophilicity of the nitrogen atom and the stability of any cationic intermediates formed at the benzylic position. In reactions where the hydroxylamine acts as a nucleophile, EDGs can enhance reactivity. Conversely, in processes where the N-O bond is cleaved heterolytically, EDGs can stabilize a developing positive charge on the benzylic carbon.

Electron-withdrawing groups (EWGs), on the other hand, decrease the electron density of the aromatic system. This generally leads to an increase in the electrophilicity of the molecule. For instance, in copper-catalyzed hydroamination reactions, hydroxylamine esters featuring electron-withdrawing para-phenyl substituents accelerate the amination process. rsc.org This is attributed to the stabilization of the transition state structure by a more electrophilic nitrogen atom. rsc.org Similarly, kinetic studies on the reduction of nitroarenes show that derivatives bearing electron-withdrawing substituents are reduced faster than those with electron-donating groups. mdpi.com

The following table summarizes the general effect of electronic substituents on reaction rates in selected reactions involving aryl-substituted hydroxylamine systems.

| Substituent Type | Position | General Effect on Reactivity | Example Reaction |

| Electron-Donating (e.g., -OCH3, -OC2H5) | Para | Slower amination | CuH-mediated hydroamination |

| Electron-Withdrawing (e.g., -CF3, -CN) | Para | Accelerated amination | CuH-mediated hydroamination |

| Electron-Withdrawing (e.g., -NO2) | Para | Faster reduction | Ag/TiO2 catalyzed reduction |

| Electron-Donating (e.g., -CH3) | Para | Slower reduction | Ag/TiO2 catalyzed reduction |

Steric Effects on Reaction Pathwaysmdpi.com

Steric hindrance, arising from the spatial arrangement of atoms, can significantly influence the reaction pathways of O-arylmethylhydroxylamines. Bulky substituents, particularly at the ortho positions of the aryl ring, can impede the approach of a reagent to the reactive center. This steric crowding can lead to a decrease in reaction rates or favor alternative reaction pathways that are less sterically demanding.

For example, in nucleophilic substitution reactions at the nitrogen atom, large ortho-substituents can shield the nitrogen, making it less accessible to attacking nucleophiles. This can result in a switch to a different mechanism or favor reaction at a less hindered site if one is available. The interplay between steric and electronic effects can be complex; for instance, a bulky ortho-substituent might also exert a favorable electronic effect, and the net outcome on reactivity will depend on the balance of these opposing influences.

Influence of Alkyl Chain Length and Branching in O-Substituted Hydroxylamines

The structure of the alkyl group connecting the aryl ring to the hydroxylamine moiety also has a pronounced impact on reactivity. Variations in the length and branching of this alkyl chain can alter both steric and electronic properties.